Lower Lipophilicity vs. Ethyl Ester
Methyl 2-methylthiazole-4-carboxylate demonstrates a lower computed lipophilicity (XLogP3 = 1.5) than its direct ethyl ester homolog (Ethyl 2-methylthiazole-4-carboxylate, XLogP3 = 1.9) [1][2]. This 0.4 log unit reduction corresponds to a roughly 2.5-fold lower partition coefficient, which can be a critical advantage in medicinal chemistry programs seeking to maintain a favorable lipophilic ligand efficiency (LLE) or to avoid off-target promiscuity associated with higher logP compounds.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Ethyl 2-methylthiazole-4-carboxylate: 1.9 |
| Quantified Difference | ΔXLogP3 = -0.4 (approx. 2.5-fold lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem |
Why This Matters
For procurement decisions in a lead optimization context, starting with a lower logP building block provides greater flexibility to modulate ADME properties without exceeding the typical Rule-of-Five logP threshold.
- [1] PubChem. Methyl 2-methyl-1,3-thiazole-4-carboxylate. Computed Descriptors. Accessed 2026. View Source
- [2] BaseChem. Ethyl 2-Methylthiazole-4-carboxylate. Physicochemical Properties. Accessed 2026. View Source
